molecular formula C7H15NO B153610 4-(Methylamino)cyclohexanol CAS No. 22348-44-3

4-(Methylamino)cyclohexanol

Cat. No. B153610
CAS RN: 22348-44-3
M. Wt: 129.2 g/mol
InChI Key: OMJKFWFDNIIACS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclohexanone derivatives and related compounds involves various chemical reactions. For instance, a homologous series of thermotropic liquid crystalline poly(arylidene–ether)s based on 4-methyl cyclohexanone moiety was synthesized by solution polycondensation . Another compound, 1,4-bis((4-amino-2-(trifluoromethyl)phenoxy)methyl)cyclohexane, was synthesized from 1,4-cyclohexanedimethanol and 2-chloro-5-nitrobenzotrifluoride . Additionally, a practical synthesis of (1s,4s)-4-(methylamino)-1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridin]-1'-one was described, highlighting an efficient two-step sequence from readily available materials .

Molecular Structure Analysis

The molecular and crystal structures of cyclohexanone derivatives have been determined using X-ray diffraction analysis. For example, the molecular and crystal structures of a 4-hydroxy derivative of a cyclohexanone compound were determined, revealing an asymmetric chair conformation of the cyclohexanone ring . Similarly, the crystal and molecular structures of 4-methyl-cyclohexanone semicarbazone and related compounds were studied, showing a slightly distorted chair conformation of the cyclohexane ring .

Chemical Reactions Analysis

The chemical reactions involving cyclohexanone derivatives can lead to various products. For instance, the reaction of 4-methoxyphenyl acetonitrile with cyclohexanone resulted in the formation of 1-(cyano(4-methoxyphenyl)methyl)cyclohexanol, which was further acetylated . Another example is the synthesis of Methyl-2,4-bis(cyclohexane)dispiro-1,2,3,4,4a,5,6,7-octahydro-(1H,3H)-quinazoline-8-carbodithioate from cyclohexanone and carbon disulfide .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanone derivatives are influenced by their molecular structure. The polymers based on 4-methyl cyclohexanone moiety exhibited mesomorphic properties and formed nematic mesophases over wide temperature ranges . The fluorinated polyamides derived from a cyclohexanone compound showed outstanding solubility, could be cast into transparent films, and exhibited low dielectric constants, making them suitable for microelectronic applications . The thermal stabilities of polyamides containing cyclohexanone in the main chain were evaluated by TGA and DTG analyses, and X-ray analysis indicated a low degree of crystallinity .

Scientific Research Applications

  • Catalysis and Chemical Industry Applications :

    • Cyclohexanone, an intermediate in polyamide manufacture, can be selectively formed from phenol using a catalyst of Pd nanoparticles on mesoporous graphitic carbon nitride. This process operates under atmospheric pressure of hydrogen in aqueous media, achieving high conversion and selectivity (Wang et al., 2011).
    • The conversion of cyclohexane into cyclohexanol and cyclohexanone using a silica-chromium heterogeneous catalyst has been demonstrated. This catalyst facilitates complete conversion with only these two products, showcasing its efficiency (Adam et al., 2009).
  • Synthesis of Pharmaceutical Compounds :

    • A scalable process for synthesizing (1s,4s)-4-(methylamino)-1′H-spiro[cyclohexane-1,3′-furo[3,4-c]pyridin]-1′-one, a potentially useful pharmaceutical building block, has been developed. This compound is created through an efficient two-step sequence from readily available materials (Bish et al., 2010).
  • Anticonvulsant Properties :

    • The crystal structures of three anticonvulsant enaminones, including derivatives of methylamino cyclohexanol, have been determined, providing insights into their potential applications in treating seizures (Kubicki et al., 2000).
  • Industrial Process Optimization :

    • Genetic algorithms have been used to optimize the production of 2-methyl-cyclohexanol in a three-phase catalytic slurry reactor. This study demonstrates the use of advanced computational methods in enhancing industrial chemical processes (Rezende et al., 2008).
  • Advanced Polymer Applications :

    • Research on isotactic poly(4-methyl-1-pentene) fibrous membranes using various solvent systems, including cyclohexane, demonstrates potential medical applications due to the diverse morphologies of the produced fibers (Lee et al., 2006).
  • Ligands in Homogeneous Hydrogenation Catalysts :

    • Enantiomerically pure trans- and cis-2-Methylamino cyclohexanols have been synthesized and transformed into O.N-bis(diphenylphosphino) derivatives for use in Rh-based homogeneous hydrogenation catalysts, highlighting their role in asymmetric synthesis (Pracejus et al., 1987).
  • Enzymatic Resolution in Pharmaceutical Synthesis :

    • The enzymatic resolution of racemic trans-2-methyl-1-cyclohexanol has been studied, indicating the potential for selective synthesis of pharmaceutical enantiomers (Ceynowa & Rauchfleisz, 2001).

Future Directions

The future directions for the use and study of 4-(Methylamino)cyclohexanol are not explicitly mentioned in the search results. However, given its chemical properties, it could potentially be explored for various applications in the field of organic synthesis.


Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

4-(methylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-6-2-4-7(9)5-3-6/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJKFWFDNIIACS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20944997, DTXSID401300499
Record name 4-(Methylamino)cyclohexan-1-ol
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URL https://comptox.epa.gov/dashboard/DTXSID20944997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-(Methylamino)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylamino)cyclohexanol

CAS RN

22348-38-5, 22348-44-3, 2987-05-5
Record name 4-(Methylamino)cyclohexan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-(Methylamino)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanol, 4-(methylamino)-, trans
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(methylamino)cyclohexan-1-ol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1r,4r)-4-(methylamino)cyclohexan-1-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
MC Venuti, GH Jones, R Alvarez… - Journal of medicinal …, 1987 - ACS Publications
A series of analogues of the cyclic AMP phosphodiesterase (PDE) inhibitor A-cyclohexyl-N-methyl-4-[(l, 2, 3, 5-tetrahydro-2-oxoimidazo [2, l-6] quinazolin-7-yl) oxy] butyr amide (RS-…
Number of citations: 59 pubs.acs.org
E Cichero, C Brullo, O Bruno, P Fossa - RSC advances, 2016 - pubs.rsc.org
The development of selective ligands binding to specific PDE isoforms represents an urgent need in medicinal chemistry, being a necessary strategy to identify many more drug-like …
Number of citations: 12 pubs.rsc.org
MG Matera, P Rogliani, M Cazzola - Drugs of the Future, 2022 - access.portico.org
There is evidence that dual bronchodilation is consistently more effective than long-acting M3 muscarinic acetylcholine receptor (mAChR) antagonists (LAMAs) or long-acting β2-…
Number of citations: 1 access.portico.org
MG Matera, P Rogliani, M Cazzola - Drugs of the Future, 2022 - access.portico.org
There is evidence that dual bronchodilation is consistently more effective than long-acting M3 muscarinic acetylcholine receptor (mAChR) antagonists (LAMAs) or long-acting β2-…
Number of citations: 1 access.portico.org
RCXB BRYS, RJ GENEY, A JONCOUR… - ic.gc.ca
The present invention discloses compounds according to Formula (I): wherein R1, R2, and Cy are as defined herein. The present invention relates to compounds inhibiting IRAK family …
Number of citations: 2 www.ic.gc.ca
AR Pinder - The Journal of Organic Chemistry, 1982 - ACS Publications
The roots of Physalis peruviana (Solanaceae) contain the alkaloidal base physoperuvine as both the optically active (crystalline) and the racemic (liquid) variety, isolated by Ray and co-…
Number of citations: 28 pubs.acs.org

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